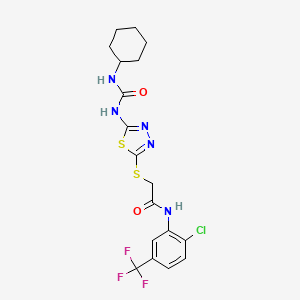

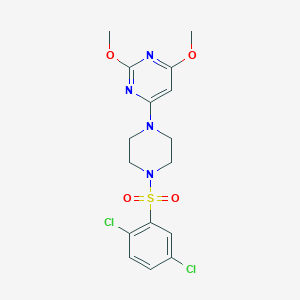

![molecular formula C16H16ClF3N2O2 B2374390 2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine CAS No. 2306253-24-5](/img/structure/B2374390.png)

2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine” is a chemical compound with the molecular formula C16H16ClF3N2O2 . It has a molecular weight of 360.76 .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring substituted with a chloro group at the 4th position and a trifluoromethyl group at the 5th position . The 2nd position of the pyrimidine ring is substituted with a complex group that includes a benzyloxy and a propoxy group .Physical and Chemical Properties Analysis

This compound has a predicted density of 1.292±0.06 g/cm3 and a predicted boiling point of 420.7±55.0 °C . The melting point and flash point are not available .Aplicaciones Científicas De Investigación

Antiproliferative and Antiviral Activity

- Synthesized derivatives of pyrimidine, including variations of the core structure , have shown promising antiproliferative and antiviral activities. These compounds inhibited cell growth and were active against human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).

Antitumor Activity

- The synthesis of pyrimidine derivatives, related to the structure of interest, has been linked to significant antitumor activity. These derivatives acted as potent inhibitors in various cancer models (Grivsky et al., 1980).

Novel Heterocycle Synthesis

- Pyrimidine compounds have been used in the synthesis of new heterocycles, suggesting their utility in developing novel chemical entities with potential therapeutic applications (Yamaguchi & Ishikawa, 1982).

Cytotoxicity and Antiviral Activity of Acyclic Analogs

- Acyclic analogs of pyrimidine nucleoside antibiotics related to the core structure have been explored for their cytotoxicity and antiviral activity, demonstrating potential for therapeutic use (Gupta et al., 1989).

NF-kappaB and AP-1 Gene Expression Inhibition

- Structurally related pyrimidine compounds have been studied for their ability to inhibit NF-kappaB and AP-1 gene expression. These studies provide insights into their potential role in treating diseases linked to these transcription factors (Palanki et al., 2000).

Neuropathic Pain Treatment

- Pyrimidine-based compounds have been developed as sigma-1 receptor antagonists with the potential for treating neuropathic pain, highlighting their role in pain management (Lan et al., 2014).

Electrochemical and Spectroscopic Properties

- Novel compounds with pyrimidine structures have been synthesized and analyzed for their electrochemical and spectroscopic properties, indicating their potential in various scientific applications (Asaftei et al., 2011).

Ultrasonic Evaluation

- Pyrimidine derivatives have been evaluated using ultrasonic techniques, demonstrating their potential in non-destructive testing and industrial applications (Bodke et al., 2014).

Antiretroviral Activity

- Certain pyrimidine derivatives have shown marked inhibitory activity against retrovirus replication, indicating their potential as antiretroviral agents (Hocková et al., 2003).

Antioxidant and Radioprotective Activities

- Pyrimidine derivatives have been synthesized and evaluated for their antioxidant and radioprotective activities, suggesting their role in mitigating oxidative stress (Mohan et al., 2014).

Propiedades

IUPAC Name |

4-chloro-2-[(2R,3R)-3-phenylmethoxybutan-2-yl]oxy-5-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClF3N2O2/c1-10(23-9-12-6-4-3-5-7-12)11(2)24-15-21-8-13(14(17)22-15)16(18,19)20/h3-8,10-11H,9H2,1-2H3/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLHQQPMJPSEOE-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)OC1=NC=C(C(=N1)Cl)C(F)(F)F)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C)OC1=NC=C(C(=N1)Cl)C(F)(F)F)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClF3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-Chloro-4-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2374309.png)

![5-[1-(2-Aminoethyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2374310.png)

![5-chloro-3-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2374311.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2374315.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2374318.png)

![3-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2374320.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone](/img/structure/B2374322.png)

![8-(2-(2,6-dimethylmorpholino)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2374324.png)